molecular formula C14H18N2O2 B2499647 tert-butyl N-[1-(3-cyanophenyl)ethyl]carbamate CAS No. 2089257-40-7

tert-butyl N-[1-(3-cyanophenyl)ethyl]carbamate

Cat. No.: B2499647
CAS No.: 2089257-40-7
M. Wt: 246.31
InChI Key: FYNADWYYWOQWAG-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(3-cyanophenyl)ethyl]carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group attached to an ethylamine moiety substituted with a 3-cyanophenyl ring. This compound is widely utilized in medicinal chemistry and organic synthesis as a building block for the preparation of more complex molecules, particularly in peptide synthesis and drug discovery. The Boc group serves to protect the amine functionality during multi-step reactions, while the 3-cyanophenyl substituent introduces electron-withdrawing properties that influence reactivity and stability .

The compound is commercially available (e.g., from CymitQuimica) with a purity of ≥95% and a molecular weight of 258.3 g/mol (C14H17N2O2) . Its synthesis typically involves coupling tert-butyl carbamate with 1-(3-cyanophenyl)ethylamine under standard Boc-protection conditions.

Properties

IUPAC Name

tert-butyl N-[1-(3-cyanophenyl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-10(16-13(17)18-14(2,3)4)12-7-5-6-11(8-12)9-15/h5-8,10H,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYNADWYYWOQWAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC(=C1)C#N)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(3-cyanophenyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-cyanophenyl ethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Oxidized derivatives of the cyanophenyl group.

    Reduction: Reduced forms of the carbamate and cyanophenyl groups.

    Substitution: Substituted carbamate derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C14H18N2O2
  • SMILES : CC(C1=CC=CC(=C1)C#N)NC(=O)OC(C)(C)C
  • InChIKey : FYNADWYYWOQWAG-UHFFFAOYSA-N

The compound features a tert-butyl group, which enhances its solubility and stability, making it a valuable candidate for various applications in drug development and biochemical assays.

Medicinal Chemistry Applications

1. Drug Development

Tert-butyl N-[1-(3-cyanophenyl)ethyl]carbamate has been explored as a potential lead compound in the development of novel pharmaceuticals. Its structure allows for modifications that can enhance biological activity against specific targets. The presence of the cyanophenyl moiety may contribute to interactions with biological receptors, making it a candidate for further optimization in drug design.

2. Mechanism of Action Studies

Research indicates that compounds similar to this compound can modulate enzyme activity, particularly within metabolic pathways involving cytochrome P450 enzymes. Understanding how this compound interacts with these enzymes can provide insights into its pharmacological effects and potential side effects in therapeutic contexts .

Biochemical Studies

3. Enzyme Inhibition

The compound has shown promise as an inhibitor of certain enzymes involved in metabolic processes. By studying its effects on enzyme kinetics, researchers can elucidate its role in biochemical pathways and its potential therapeutic applications. This aspect is crucial for developing drugs that target specific diseases by modulating enzyme activity .

4. Cellular Assays

In cellular models, this compound can be used to assess its impact on cell signaling pathways, gene expression, and overall cellular metabolism. Such studies are essential for understanding the compound's biological activity and its potential use in treating conditions like cancer or metabolic disorders .

Synthetic Organic Chemistry Applications

5. Synthesis of Derivatives

The compound serves as a versatile building block for synthesizing various derivatives with potentially enhanced biological activities. Its reactivity allows for modifications that can lead to new compounds with tailored properties suitable for specific research applications .

Case Studies and Research Findings

While specific literature directly referencing this compound is limited, related compounds have been extensively studied. For instance:

  • Study on Glycine Derivatives : Research involving glycine derivatives similar to this carbamate has demonstrated their utility in developing new therapeutic agents targeting neurological disorders .
  • Targeted Protein Degradation : Investigations into compounds that interact with cereblon E3 ligases have highlighted the importance of structural modifications akin to those found in this compound for enhancing ligand affinity and specificity .

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(3-cyanophenyl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate moiety can form covalent bonds with active site residues of enzymes, leading to inhibition or modification of enzyme activity. The cyanophenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Comparison of tert-Butyl N-[1-(aryl)ethyl]carbamate Derivatives

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
tert-Butyl N-[1-(3-cyanophenyl)ethyl]carbamate 3-CN C14H17N2O2 258.3 High purity (≥95%); used in NMR studies
tert-Butyl N-[1-(4-bromophenyl)ethyl]carbamate 4-Br C13H18BrNO2 308.2 Intermediate in cross-coupling reactions
tert-Butyl N-[2-amino-1-(3-bromophenyl)ethyl]carbamate 3-Br + amino C13H19BrN2O2 315.2 Precursor for bioactive molecules
tert-Butyl (3-cyanophenyl)carbamate 3-CN (direct) C12H14N2O2 218.3 Simpler structure; lower steric hindrance

Key Findings :

  • The 3-cyano group enhances electrophilicity compared to bromine, facilitating nucleophilic aromatic substitution .
  • Bromine-substituted derivatives (e.g., 4-bromo) are preferred in Suzuki-Miyaura couplings due to the reactivity of the C–Br bond .

Alkyl Chain and Functional Group Modifications

Table 2: Alkyl Chain and Cyclic Substituents

Compound Name Structural Feature Molecular Weight (g/mol) Yield (%) Application Reference
tert-Butyl N-{1-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate Cyclopropyl + hydroxymethyl 215.3 N/A Conformational restriction in drug design
tert-Butyl N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]carbamate Cyclobutyl-piperidine 282.4 N/A CNS-targeting scaffolds
(R)-tert-Butyl N-[1-(dimethoxyphosphoryl)alkyl]carbamate (3g–3k) Phosphoryl groups 285–330 71–98 Chiral intermediates in organocatalysis

Key Findings :

  • Cyclopropane or cyclobutane rings (e.g., in ) introduce steric constraints, affecting binding affinity in drug candidates.
  • Phosphoryl-containing derivatives (e.g., ) exhibit high enantiomeric excess (up to 92% ee), critical for asymmetric synthesis.

Functional Group Additions

Table 3: Sulfonyl and Hydrazinyl Derivatives

Compound Name Functional Group Molecular Weight (g/mol) Notes Reference
tert-Butyl N-[1-(benzenesulfonyl)ethyl]carbamate Benzenesulfonyl 285.4 Enhances metabolic stability
tert-Butyl N-[1-(chlorosulfonyl)-3-methylbutan-2-yl]carbamate Chlorosulfonyl 265.8 Reactive in sulfonamide formation
tert-Butyl N-[1-[(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate Hydrazinyl + indole 465.5 Peptidomimetic applications

Key Findings :

  • Sulfonyl groups improve solubility and stability in aqueous media .
  • Hydrazinyl derivatives (e.g., ) are explored as protease inhibitors due to their peptide-like backbone.

Biological Activity

Tert-butyl N-[1-(3-cyanophenyl)ethyl]carbamate is an organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be structurally represented as follows:

  • Molecular Formula : C13H18N2O2
  • IUPAC Name : this compound

Structural Features

The structural features of this compound include:

  • A tert-butyl group which enhances lipophilicity.
  • A cyanophenyl moiety that may influence electronic properties and biological interactions.
  • An ethylcarbamate functional group, which is often involved in enzyme interactions.

Research indicates that this compound interacts with various biological targets, potentially acting as an inhibitor in enzymatic pathways associated with cancer and infectious diseases. The cyanophenyl group is believed to enhance binding affinity to these targets, leading to increased efficacy as a therapeutic agent.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Interaction : It might modulate receptor activity, influencing cellular signaling pathways.

Pharmacological Studies

In vitro studies have demonstrated that compounds with similar structures exhibit significant biological activities, including anti-inflammatory and anti-tumor effects. These findings suggest that this compound could possess similar therapeutic properties.

Case Studies

  • Anti-Cancer Activity : A study evaluated the efficacy of related carbamates against various cancer cell lines, revealing that certain structural analogs inhibited cell proliferation effectively.
  • Enzymatic Assays : Research involving recombinant enzymes showed that this compound acted as a competitive inhibitor, suggesting potential applications in drug design for enzyme-related diseases.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
tert-butyl N-[1-(4-cyanophenyl)ethyl]carbamatePara-substituted cyanophenyl groupEnhanced anti-tumor activity
tert-butyl (4-hydroxyphenyl)carbamateHydroxy-substituted phenolic derivativeExhibits antioxidant properties
tert-butyl (2-nitrophenyl)carbamateNitro-substituted phenolic derivativeIncreased electrophilicity; potential for different reactivity

This table highlights the unique position of this compound within a class of related compounds, emphasizing its distinct biological activities influenced by structural variations.

Research Findings

Recent studies have explored the pharmacokinetics and bioavailability of this compound. Factors such as molecular weight and solubility significantly affect its absorption and distribution in biological systems.

Pharmacokinetic Profile

  • Absorption : The lipophilic nature due to the tert-butyl group enhances membrane permeability.
  • Metabolism : Preliminary studies suggest metabolic pathways may involve hydrolysis and conjugation reactions.
  • Excretion : Expected renal excretion based on molecular characteristics.

Q & A

Q. What conditions destabilize the compound during storage?

  • Methodological Answer:
  • Thermal Degradation: TGA shows 5% mass loss at 120°C; store below 40°C .
  • pH Sensitivity: Decomposes in strong acids (pH <2) or bases (pH >10) .
  • Oxidative Hazards: Avoid KMnO4, which induces exothermic decomposition above 80°C .

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